molecular formula C17H13IN6O2 B11649711 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-iodophenyl)acetamide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-iodophenyl)acetamide

Cat. No.: B11649711
M. Wt: 460.23 g/mol
InChI Key: WEOFQWWZRLXFLR-UHFFFAOYSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(4-IODOPHENYL)ACETAMIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(4-IODOPHENYL)ACETAMIDE typically involves multi-step reactions. One common method includes the reaction of 4-amino-1,2,5-oxadiazole with 1,3-benzodiazole under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-iodophenylacetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(4-IODOPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(4-IODOPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(4-IODOPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(4-IODOPHENYL)ACETAMIDE is unique due to its combination of oxadiazole and benzodiazole rings, along with the iodine-substituted phenyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H13IN6O2

Molecular Weight

460.23 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C17H13IN6O2/c18-10-5-7-11(8-6-10)20-14(25)9-24-13-4-2-1-3-12(13)21-17(24)15-16(19)23-26-22-15/h1-8H,9H2,(H2,19,23)(H,20,25)

InChI Key

WEOFQWWZRLXFLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)I)C4=NON=C4N

Origin of Product

United States

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